N-(2,4-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
N-(2,4-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide: is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a pyridine ring, a fluorophenyl group, and a dimethylphenyl group
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c1-14-6-8-19(15(2)10-14)23-21(26)17-7-9-20(25)24(13-17)12-16-4-3-5-18(22)11-16/h3-11,13H,12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATKAFMCGJKJLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylbenzaldehyde with 3-fluorobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired dihydropyridine compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions: N-(2,4-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,4-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
Comparison: While N-(2,4-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide shares some structural similarities with cetylpyridinium chloride and domiphen bromide, it is unique in its specific functional groups and overall structure
Biological Activity
N-(2,4-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a dihydropyridine core with various substituents that may influence its biological activity. The chemical formula is , and its IUPAC name is N-(2,4-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may act through:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes that are critical in disease pathways.
- Receptor Modulation : It may interact with various receptors, leading to altered signaling pathways that can affect cell proliferation and apoptosis.
Biological Activity Overview
Research findings suggest that this compound exhibits a range of biological activities:
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which can help mitigate oxidative stress in cells.
- Analgesic Effects : Studies indicate that it possesses analgesic properties comparable to established analgesics, suggesting its potential use in pain management .
- Antimicrobial Properties : Preliminary studies have shown that it may inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Case Study 1: Analgesic Activity
In a comparative study involving various compounds, this compound exhibited analgesic effects exceeding those of metamizole sodium while being less toxic . This suggests a promising therapeutic profile for pain relief.
Case Study 2: Antioxidant Properties
Research conducted on cell cultures demonstrated that the compound effectively reduced oxidative stress markers. The results indicated a significant decrease in malondialdehyde levels, which are indicative of lipid peroxidation and cellular damage .
Case Study 3: Antimicrobial Efficacy
In vitro studies have shown that the compound inhibits the growth of specific bacterial strains. The minimum inhibitory concentration (MIC) was determined to be effective against pathogens commonly associated with infections .
Data Summary Table
Q & A
Basic: What are the critical synthetic steps and reaction conditions for synthesizing N-(2,4-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide?
The synthesis typically involves:
- Coupling reactions to introduce the 3-fluorophenylmethyl and 2,4-dimethylphenyl groups.
- Cyclization under controlled pH and temperature to form the dihydropyridinone core.
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) may be used to facilitate carboxamide bond formation .
- Solvents : Polar aprotic solvents (e.g., acetonitrile) are preferred for high yields.
- Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product suppression.
Advanced: How can reaction parameters be optimized to improve synthetic yield and purity?
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., molar ratios, solvent polarity, catalyst loading) to identify optimal conditions.
- In-line monitoring : Techniques like TLC or HPLC track intermediate formation and minimize over-reaction .
- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/petroleum ether) resolves structurally similar byproducts .
Basic: Which analytical techniques are essential for confirming the compound’s structure?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and dihydropyridinone ring conformation .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- FT-IR : Validates carbonyl (C=O) and amide (N–H) functional groups .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
- Dynamic effects : Rotamers or tautomers (e.g., keto-enol equilibria) may cause splitting. Variable-temperature NMR can stabilize conformers .
- Impurity profiling : LC-MS/MS identifies trace byproducts interfering with signals.
- Crystallography : Single-crystal X-ray diffraction provides definitive structural validation .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) quantify IC₅₀ values.
- Cell viability : MTT or ATP assays in cancer cell lines assess antiproliferative effects .
- Binding studies : Surface plasmon resonance (SPR) measures affinity for receptors like GPCRs.
Advanced: Why might in vitro and in vivo bioactivity data for this compound conflict?
- Metabolic instability : Hepatic cytochrome P450-mediated degradation reduces bioavailability in vivo.
- Off-target effects : Metabolites may interact with unintended pathways .
- Biodistribution : Poor solubility or plasma protein binding limits tissue penetration .
Advanced: How can structure-activity relationship (SAR) studies guide analog design?
- Substituent variation : Replace the 3-fluorophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to modulate potency .
- Scaffold hopping : Replace the dihydropyridinone core with pyrimidinone or quinazolinone to explore new binding modes .
- Molecular docking : Computational models predict interactions with target proteins (e.g., ATP-binding pockets) .
Advanced: What crystallographic techniques elucidate the compound’s solid-state structure?
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) critical for stability .
- Powder XRD : Assesses polymorphism and batch consistency.
- Thermal analysis : DSC/TGA correlates crystallinity with melting/degradation profiles .
Advanced: How should researchers address contradictions in synthetic reproducibility across labs?
- Parameter standardization : Document exact solvent grades, humidity, and stirring rates.
- Catalyst sourcing : Trace metal impurities (e.g., in ZnCl₂) can alter reaction pathways .
- Intermediate characterization : Isolate and characterize key intermediates (e.g., via HRMS) to identify divergence points .
Basic: What safety and handling protocols are recommended for this compound?
- Toxicity screening : Ames test for mutagenicity and acute toxicity in rodent models.
- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.
- Waste disposal : Incineration for halogenated byproducts to avoid environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
